molecular formula C18H28N6O3S B10923827 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpiperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylpiperidine-3-carboxamide

Cat. No.: B10923827
M. Wt: 408.5 g/mol
InChI Key: AGHBYHFIYGKERY-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes pyrazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by sulfonylation and subsequent coupling with piperidine derivatives. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and various solvents such as dichloromethane and methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Shares the pyrazole-sulfonyl structure but differs in the piperazine moiety.

    3,5-DIMETHYL-1H-PYRAZOL-4-YL SULFONYL DERIVATIVES: Similar core structure with variations in the substituents.

Uniqueness

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of pyrazole and piperidine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H28N6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C18H28N6O3S/c1-5-23-10-8-16(20-23)13-21(3)18(25)15-7-6-9-24(12-15)28(26,27)17-11-19-22(4)14(17)2/h8,10-11,15H,5-7,9,12-13H2,1-4H3

InChI Key

AGHBYHFIYGKERY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C

Origin of Product

United States

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